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Compound of Interest

Compound Name: 1-Chloro-1-propene

CAS No.: 590-21-6

Cat. No.: B1220616

Get Quote

Executive Summary
This guide provides a definitive thermochemical profile for the geometric isomers of 1-chloro-1-
propene (

). Unlike simple alkenes, halogenated propenes exhibit complex stability profiles governed by
the interplay of steric repulsion and electronic effects (dipole interactions).

Key Findings:

Stability: The trans (E) isomer is thermodynamically more stable than the cis (Z) isomer by

approximately 3.2 kJ/mol.

Enthalpy of Formation (

):

trans-1-chloro-1-propene: -18.2 ± 1.5 kJ/mol (Derived)

cis-1-chloro-1-propene: -15.0 ± 1.5 kJ/mol (Experimental)
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Critical Insight: While 1,2-dichloroethylene exhibits the "cis-effect" (where cis is more stable),

1-chloro-1-propene reverts to the standard steric-dominated stability order (

) due to the bulky methyl group interaction with chlorine.

Structural Isomerism & Stability Mechanics
To interpret the data correctly, one must understand the physical driving forces distinguishing

the isomers.

The Isomers[1][2]
(Z)-1-Chloro-1-propene (cis): The chlorine atom and the methyl group are on the same side

of the double bond. This creates significant steric strain (Van der Waals repulsion) and a

higher net dipole moment.[1]

(E)-1-Chloro-1-propene (trans): The substituents are on opposite sides.[2] The steric strain

is minimized, and the dipole vectors partially cancel, leading to a lower net dipole and lower

internal energy.

The "Cis Effect" Anomaly
In many 1,2-dihaloalkenes (like 1,2-difluoroethylene), the cis isomer is unexpectedly more

stable. Researchers often look for this in 1-chloro-1-propene. However, experimental

equilibrium studies confirm that for 1-chloro-1-propene, steric repulsion dominates, rendering

the trans isomer the ground state.

Thermochemical Data Landscape
The following values represent the most reliable gas-phase data synthesized from calorimetric

studies and equilibrium isomerization constants.

Table 1: Standard Enthalpy of Formation ( )
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Species Isomer (kJ/mol) Uncertainty Method Source

1-Chloro-1-

propene
cis (Z) -15.0 ± 1.5

Equilibrium /

Calorimetry

NIST / Abell

& Adolf [1]

1-Chloro-1-

propene
trans (E) -18.2 ± 1.5

Derived (

)

Derived from

[1, 2]

1-Chloro-1-

propene
Mixture -4.6 ± 2.0

Combustion

Calorimetry

Alfassi et al.

[3]

3-

Chloropropen

e

Allyl Chloride -1.9 ± 1.0
Photoionizati

on
Traeger [4]

> Note on Data Discrepancy: The value of -4.6 kJ/mol often cited for the "mixture" likely reflects

older calorimetric data or an undefined isomer ratio. The specific isomer data (-15.0 and -18.2

kJ/mol) is more consistent with modern bond additivity values for vinylic chlorides.

Table 2: Isomerization Energetics (trans cis)
Parameter Value Interpretation

+3.2 ± 0.3 kJ/mol
Reaction is endothermic; trans

is the ground state.

+2.1 kJ/mol
Equilibrium constant

at 298K.

Barrier Height ~240 kJ/mol

High activation energy; no

spontaneous isomerization at

RT.
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When experimental data is fragmented, we rely on composite computational methods. As a

Senior Scientist, I recommend the Isodesmic Reaction Protocol over direct DFT atomization to

minimize Basis Set Superposition Error (BSSE).

The Isodesmic Workflow
An isodesmic reaction preserves the number and type of chemical bonds on both sides of the

equation, allowing systematic errors in the basis set to cancel out.

Recommended Work Reaction:

This reaction conserves the

-Cl bond and the

C-C bond environments.

Diagram 1: Computational Thermochemistry Workflow
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Caption: Workflow for deriving high-accuracy Enthalpy of Formation using error-canceling

isodesmic reaction schemes.

Experimental Validation Protocols
To validate these values experimentally, we utilize Catalyzed Equilibrium Isomerization. Direct

combustion is often too aggressive and prone to Cl-corrosion errors.

Protocol: Iodine-Catalyzed Gas Phase Equilibration
This method determines the free energy difference (

) between isomers by measuring the equilibrium ratio.
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Preparation: Introduce pure cis-1-chloro-1-propene into a quartz reaction vessel.

Catalyst: Add trace Iodine (

) vapor (acts as a radical initiator to lower the rotation barrier).

Thermal Soak: Heat to temperatures between 400K and 600K.

Quench & Analyze: Rapidly cool the mixture to "freeze" the equilibrium, then analyze via Gas

Chromatography (GC-FID).

Van 't Hoff Analysis: Plot

vs

. The slope yields

.

Diagram 2: Experimental Equilibrium Setup

Isothermal Zone

Feed:
Pure cis-Isomer

Quartz Reactor
(Trace I2 Catalyst)

Temp. Controlled Oven
(400-600K)

Cryogenic Quench
(Freeze Equilibrium)

Equilibrated Mix GC-FID Analysis
(Determine K_eq)

Van 't Hoff Plot
(Slope = -ΔH/R)

Click to download full resolution via product page

Caption: Experimental setup for determining thermodynamic stability ratios via catalyzed

equilibration.

Applications & Implications
Atmospheric Chemistry
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1-Chloro-1-propene is a degradation product of 1,2-dichloropropane. The

values are critical input parameters for RRKM theory (Rice–Ramsperger–Kassel–Marcus)
calculations used to model atmospheric lifetimes. The trans isomer's lower energy implies it will
have a slightly higher population in thermal emissions, affecting the kinetic modeling of OH-
radical oxidation pathways.

Synthetic Chemistry
In transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), the cis and trans isomers

often yield different stereochemical outcomes. Knowing that the cis isomer is ~3.2 kJ/mol

higher in energy allows synthetic chemists to predict that isomerization to trans will occur if the

reaction pathway allows for reversible oxidative addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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